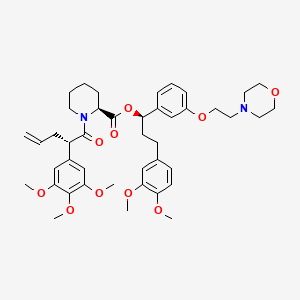
FKBP51F67V-selective antagonist Ligand2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FKBP51F67V-selective antagonist Ligand2 is a potent ligand that selectively binds to the FKBP51 F67V variant. This compound is known for its ability to reverse the anxiogenic phenotype induced by the overexpression of FKBP51 F67V in the amygdala. It does not bind to wild-type FKBP51 or FKBP52 .
Preparation Methods
The synthesis of FKBP51F67V-selective antagonist Ligand2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Preparation of Intermediates: This involves the synthesis of key intermediates through various organic reactions.
Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions to form this compound.
Industrial production methods for this compound are not widely documented, but custom synthesis services are available to provide the compound for research purposes .
Chemical Reactions Analysis
FKBP51F67V-selective antagonist Ligand2 undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FKBP51F67V-selective antagonist Ligand2 has several scientific research applications:
Chemistry: It is used as a tool compound to study the selective binding of ligands to the FKBP51 F67V variant.
Biology: It is used to investigate the role of FKBP51 F67V in various biological processes, including anxiety and stress responses.
Medicine: It has potential therapeutic applications in the treatment of psychiatric disorders, particularly those related to anxiety.
Industry: It is used in the development of new drugs and therapeutic agents targeting FKBP51 F67V
Mechanism of Action
FKBP51F67V-selective antagonist Ligand2 exerts its effects by selectively binding to the FKBP51 F67V variant. This binding reverses the anxiogenic phenotype induced by the overexpression of FKBP51 F67V in the amygdala. The molecular targets and pathways involved include the FKBP51 F67V variant and its associated signaling pathways .
Comparison with Similar Compounds
FKBP51F67V-selective antagonist Ligand2 is unique in its selective binding to the FKBP51 F67V variant. Similar compounds include:
SAFit2: Another selective antagonist of FKBP51, but with different binding properties.
FK506: A well-known immunosuppressant that binds to FKBP proteins but lacks the selectivity for FKBP51 F67V
This compound’s specificity for FKBP51 F67V makes it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C43H56N2O10 |
|---|---|
Molecular Weight |
760.9 g/mol |
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)pent-4-enoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C43H56N2O10/c1-7-11-34(32-28-39(50-4)41(52-6)40(29-32)51-5)42(46)45-19-9-8-14-35(45)43(47)55-36(17-15-30-16-18-37(48-2)38(26-30)49-3)31-12-10-13-33(27-31)54-25-22-44-20-23-53-24-21-44/h7,10,12-13,16,18,26-29,34-36H,1,8-9,11,14-15,17,19-25H2,2-6H3/t34-,35-,36+/m0/s1 |
InChI Key |
ZTMQGQWEOCFOGE-QGBCWPEESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)[C@@H]4CCCCN4C(=O)[C@@H](CC=C)C5=CC(=C(C(=C5)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(CC=C)C5=CC(=C(C(=C5)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















